An In-Depth Technical Guide to 4-Bromo-3-ethoxyaniline Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Bromo-3-ethoxyaniline Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Substituted anilines are a cornerstone of many drug scaffolds, and among them, 4-Bromo-3-ethoxyaniline hydrochloride presents itself as a versatile intermediate. This guide provides a comprehensive technical overview of its chemical properties, a robust synthesis protocol, and its potential applications, grounded in established scientific principles and field-proven insights.
Core Chemical Properties and Structural Elucidation
4-Bromo-3-ethoxyaniline hydrochloride is a substituted aniline that offers multiple points for synthetic diversification. The presence of a bromine atom provides a handle for cross-coupling reactions, while the amino group is a key site for amide bond formation or further derivatization. The ethoxy group modulates the electronic properties and lipophilicity of the molecule.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 125756-95-8[1][2][5], 846023-33-4[3] | Multiple Suppliers |
| Molecular Formula | C₈H₁₁BrClNO | Sinfoo Biotech[3] |
| Molecular Weight | 252.54 g/mol | AChemBlock[5] |
| Appearance | Solid powder | Sigma-Aldrich[4] |
| Purity | Typically ≥95% | Sigma-Aldrich[4] |
| Storage | Store at ambient temperatures | Sigma-Aldrich[4] |
Note: Multiple CAS numbers are listed by different suppliers for what appears to be the same compound.
Structural Diagram:
Caption: Chemical structure of 4-Bromo-3-ethoxyaniline hydrochloride.
Synthesis and Mechanistic Insights
A robust and scalable synthesis of 4-Bromo-3-ethoxyaniline hydrochloride is crucial for its application in drug development. While a specific, detailed protocol for this exact compound is not widely published, a logical synthetic route can be constructed based on established methodologies for the synthesis of substituted anilines. The following proposed synthesis starts from the readily available 3-ethoxyaniline.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Bromo-3-ethoxyaniline hydrochloride.
Detailed Experimental Protocol
Step 1: Acetylation of 3-Ethoxyaniline
-
Rationale: The amino group of aniline is highly activating and can lead to multiple halogenations and side reactions. Protection as an acetamide moderates its reactivity and ensures regioselective bromination.
-
Procedure:
-
To a stirred solution of 3-ethoxyaniline (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane, add acetic anhydride (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield N-(3-ethoxyphenyl)acetamide.
-
Step 2: Bromination of N-(3-ethoxyphenyl)acetamide
-
Rationale: The acetamido group is an ortho-, para-director. Due to steric hindrance from the ethoxy group and the acetamido group itself, the incoming electrophile (bromine) will preferentially add to the para position.
-
Procedure:
-
Dissolve N-(3-ethoxyphenyl)acetamide (1.0 eq.) in a suitable solvent like acetic acid.
-
Slowly add a solution of bromine (1.0 eq.) in acetic acid dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the mixture into a solution of sodium bisulfite to quench excess bromine.
-
Collect the precipitate by vacuum filtration, wash with water, and dry to obtain N-(4-bromo-3-ethoxyphenyl)acetamide.
-
Step 3 & 4: Hydrolysis and Salt Formation
-
Rationale: The protecting group is removed under acidic conditions to regenerate the aniline. The use of hydrochloric acid directly yields the desired hydrochloride salt.
-
Procedure:
-
Suspend N-(4-bromo-3-ethoxyphenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrochloride salt.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford 4-Bromo-3-ethoxyaniline hydrochloride.
-
Reactivity and Applications in Medicinal Chemistry
Substituted anilines are privileged scaffolds in medicinal chemistry, and 4-Bromo-3-ethoxyaniline hydrochloride is a valuable starting material for the synthesis of various biologically active molecules.[6]
Key Reactions and Their Significance
-
Suzuki and other Cross-Coupling Reactions: The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the exploration of the structure-activity relationship (SAR) of a lead compound.
-
Amide Bond Formation: The primary amine is a nucleophile and can react with carboxylic acids, acid chlorides, or sulfonyl chlorides to form amides and sulfonamides, which are common functional groups in many drugs.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be replaced by a variety of substituents (e.g., -OH, -CN, -F, -Cl, -I), further expanding the synthetic possibilities.
Potential Therapeutic Targets
While specific drugs synthesized directly from 4-Bromo-3-ethoxyaniline hydrochloride are not prominently documented, the bromoaniline scaffold is a key component in a variety of therapeutic agents. For instance, substituted anilines are integral to the structure of many kinase inhibitors, which are a major class of anti-cancer drugs. The aniline moiety often forms key hydrogen bonds within the ATP-binding pocket of kinases.
A patent for the preparation of bromoaniline derivatives mentions their utility as intermediates for crop protection and pharmaceutically active compounds.[7] Another patent highlights that 3-bromo-4-methoxyaniline, a close analog, is used in the synthesis of analogs of the anticancer drug Combretastatin A-4 and Src kinase inhibitors.[8]
Illustrative Reaction Scheme:
Caption: A representative Suzuki coupling reaction utilizing a bromoaniline.
Safety and Handling
As with all halogenated aromatic amines, 4-Bromo-3-ethoxyaniline hydrochloride should be handled with appropriate safety precautions.
-
Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.
Conclusion
4-Bromo-3-ethoxyaniline hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of synthetic transformations, making it an attractive starting material for the synthesis of complex molecules and compound libraries. While detailed experimental data for this specific salt is sparse, its chemical behavior can be reliably predicted from its constituent functional groups and by comparison with closely related analogs. The synthetic route outlined in this guide provides a practical approach for its preparation on a laboratory scale. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed intermediates will undoubtedly play a crucial role in the future of drug development.
References
-
Amadis Chemical. 4-Bromo-3-ethoxyaniline hydrochloride CAS NO.125756-95-8. [Link]
-
BuyersGuideChem. 4-Bromo-3-ethoxyaniline suppliers and producers. [Link]
- Google Patents.
-
Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy Aniline. [Link]
-
ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]
- Google Patents.
- Google Patents. Method for preparing 3-bromo-4-methoxyaniline.
-
PubChem. 4-Bromo-3-methoxyaniline. [Link]
-
PubChem. 3-Bromo-4-ethoxyaniline. [Link]
Sources
- 1. CN1186319C - Process for producing 4-bromothioanisole - Google Patents [patents.google.com]
- 2. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 3. 4-Bromo-phenylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 5. 4-Bromo-3-ethoxyaniline hydrochloride | 125756-95-8 [sigmaaldrich.cn]
- 6. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 7. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 8. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 9. 4-Bromo-3-ethoxyaniline hydrochloride 97% | CAS: 846023-33-4 | AChemBlock [achemblock.com]




